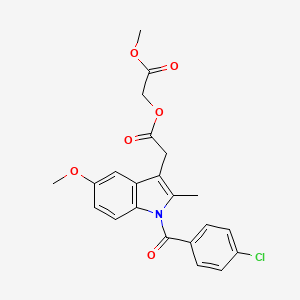

Acemetacin Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Acémétacine Estérifiée par le Méthyle est un dérivé de l’acémétacine, un médicament anti-inflammatoire non stéroïdien (AINS). Ce composé est connu pour ses applications thérapeutiques potentielles, notamment dans le traitement des affections inflammatoires. L’Acémétacine Estérifiée par le Méthyle se caractérise par sa structure chimique, qui comprend un groupe ester méthylique attaché à la molécule d’acémétacine.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l’Acémétacine Estérifiée par le Méthyle implique généralement l’estérification de l’acémétacine. Une méthode courante consiste à faire réagir l’acémétacine avec du méthanol en présence d’un catalyseur acide tel que l’acide sulfurique. La réaction est réalisée sous reflux pour faciliter la formation de la liaison ester.

Conditions de Réaction :

Réactifs : Acémétacine, Méthanol

Catalyseur : Acide sulfurique

Température : Reflux (environ 65-70°C)

Durée : Plusieurs heures jusqu’à ce que la réaction soit terminée

Méthodes de Production Industrielle

La production industrielle de l’Acémétacine Estérifiée par le Méthyle suit des principes similaires mais à plus grande échelle. Le processus implique :

Mélange : L’acémétacine et le méthanol sont mélangés dans de grands réacteurs.

Catalyse : Un catalyseur acide est ajouté pour initier la réaction d’estérification.

Reflux : Le mélange est chauffé à la température de reflux pour assurer une réaction complète.

Purification : Le produit est purifié par distillation et recristallisation pour obtenir de l’Acémétacine Estérifiée par le Méthyle de haute pureté.

Analyse Des Réactions Chimiques

Types de Réactions

L’Acémétacine Estérifiée par le Méthyle subit diverses réactions chimiques, notamment :

Hydrolyse : La liaison ester peut être hydrolysée en acémétacine et en méthanol en présence d’eau et d’un catalyseur acide ou basique.

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle aromatique, conduisant à la formation de quinones.

Substitution : Des réactions de substitution électrophile aromatique peuvent se produire, introduisant différents substituants sur le cycle aromatique.

Réactifs et Conditions Communes

Hydrolyse : Eau, Catalyseur acide/basique (par exemple, acide chlorhydrique ou hydroxyde de sodium), Chaleur

Oxydation : Agents oxydants (par exemple, permanganate de potassium, trioxyde de chrome)

Substitution : Électrophiles (par exemple, halogènes, groupes nitro), Catalyseurs (par exemple, acides de Lewis)

Principaux Produits

Hydrolyse : Acémétacine, Méthanol

Oxydation : Divers dérivés de quinone

Substitution : Dérivés d’acémétacine substitués

Applications de la Recherche Scientifique

L’Acémétacine Estérifiée par le Méthyle a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d’estérification et d’hydrolyse.

Biologie : Investigé pour ses propriétés anti-inflammatoires et ses effets potentiels sur les voies cellulaires.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies inflammatoires, similaire à l’acémétacine.

Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d’administration de médicaments.

Applications De Recherche Scientifique

Acemetacin Methyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its anti-inflammatory properties and potential effects on cellular pathways.

Medicine: Explored for its therapeutic potential in treating inflammatory diseases, similar to acemetacin.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Le mécanisme d’action de l’Acémétacine Estérifiée par le Méthyle est similaire à celui de l’acémétacine. Il agit comme un prodrug, ce qui signifie qu’il est métabolisé dans l’organisme pour produire le composé actif, l’acémétacine. L’acémétacine inhibe l’enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines, des composés qui modulent l’inflammation et la douleur. En inhibant la COX, l’Acémétacine Estérifiée par le Méthyle réduit la production de prostaglandines, exerçant ainsi ses effets anti-inflammatoires et analgésiques.

Comparaison Avec Des Composés Similaires

Composés Similaires

Indométacine : Un autre AINS avec une structure et un mécanisme d’action similaires.

Diclofénac : Un AINS largement utilisé ayant de puissantes propriétés anti-inflammatoires.

Ibuprofène : Un AINS courant utilisé pour soulager la douleur et l’inflammation.

Unicité

L’Acémétacine Estérifiée par le Méthyle est unique en raison de son groupe ester, qui peut influencer ses propriétés pharmacocinétiques, telles que l’absorption et le métabolisme. Cette estérification peut potentiellement améliorer la biodisponibilité du composé et réduire les effets secondaires gastro-intestinaux par rapport à son composé parent, l’acémétacine .

Propriétés

Formule moléculaire |

C22H20ClNO6 |

|---|---|

Poids moléculaire |

429.8 g/mol |

Nom IUPAC |

(2-methoxy-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

InChI |

InChI=1S/C22H20ClNO6/c1-13-17(11-20(25)30-12-21(26)29-3)18-10-16(28-2)8-9-19(18)24(13)22(27)14-4-6-15(23)7-5-14/h4-10H,11-12H2,1-3H3 |

Clé InChI |

WHTHSWYUFZICQE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11507147.png)

![(2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide](/img/structure/B11507150.png)

![3-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11507153.png)

methanone](/img/structure/B11507158.png)

![N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11507164.png)

![7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507172.png)

![6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11507185.png)

![8-cyclohexyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11507188.png)

![methyl 4-({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}methyl)benzoate](/img/structure/B11507193.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B11507195.png)

![3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11507197.png)

![N'-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide](/img/structure/B11507198.png)

![Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11507223.png)